molecular formula C14H24F2N2O B2874848 3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine CAS No. 2034601-88-0

3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine

Cat. No.: B2874848
CAS No.: 2034601-88-0
M. Wt: 274.356
InChI Key: SUBLEALMINHVMF-UHFFFAOYSA-N
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Description

3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine is a synthetic organic compound featuring a piperidine-carboxamide core, distinguished by the incorporation of a 1,1-difluoroethyl substituent. Compounds based on the piperidine scaffold are of significant interest in medicinal chemistry and chemical biology research due to their potential to interact with various biological targets. Piperidine derivatives are frequently explored as key structural motifs in the development of kinase inhibitors and for their activity in the central nervous system, such as modulators of histamine and sigma receptors . The carboxamide linkage and the presence of fluorine atoms are common features in drug discovery, often employed to fine-tune a molecule's metabolic stability, membrane permeability, and binding affinity. This compound is provided exclusively for research and development activities in a laboratory setting. It is intended for use by qualified professionals and is not for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

[4-(1,1-difluoroethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F2N2O/c1-14(15,16)12-5-8-18(9-6-12)13(19)11-4-3-7-17(2)10-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBLEALMINHVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CCCN(C2)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common synthetic route involves the reaction of 1-methylpiperidine with 4-(1,1-difluoroethyl)piperidine in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.

Chemical Reactions Analysis

3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects on cellular processes.

    Medicine: It is explored for its potential therapeutic applications. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are conducted to elucidate the binding interactions and downstream effects of the compound.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 3-[4-(1,1-difluoroethyl)piperidine-1-carbonyl]-1-methylpiperidine and analogous piperidine derivatives:

Compound Name Core Structure Substituents/Functional Groups Biological Activity (Reported)
This compound Bis-piperidine amide 4-(1,1-Difluoroethyl), 1-methyl Not explicitly stated (inferred potential for CNS/antimicrobial)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Piperidin-4-one (cyclic ketone) Acetyl, ethyl, 4-methoxyphenyl (aromatic groups) Antimicrobial, anti-inflammatory
4-(1,1-Difluoroethyl)phenylboronic Acid Pinacol Ester Boronic acid ester 4-(1,1-Difluoroethyl)phenyl Not reported (typical use in Suzuki couplings)

Key Observations :

  • Amide vs. Ketone Linkage : The target compound’s amide bond (vs. the ketone in the piperidin-4-one analog ) may confer greater hydrolytic stability, a critical factor in drug design.
  • Aromatic vs. Aliphatic Groups : The absence of aromatic rings in the target compound (unlike the piperidin-4-one analog) could reduce off-target interactions with aromatic-binding enzymes.

Pharmacological Potential

While direct data on the target compound’s bioactivity is unavailable, piperidine-based amides are frequently associated with CNS activity, antimicrobial effects, and enzyme modulation . In contrast, the piperidin-4-one derivative’s methoxyphenyl substituents are linked to anti-inflammatory and antimicrobial actions, suggesting that substituent choice drives functional specificity .

Research Implications

  • Fluorination: The 1,1-difluoroethyl group may improve metabolic stability and binding affinity compared to non-fluorinated analogs.

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